1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
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Overview
Description
1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves multiple stepsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(methoxycarbonyl)-2,2′-bipyridine: Similar in structure but lacks the piperazine and quinazolinone moieties.
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: Another related compound with a simpler structure
Uniqueness
1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H29N5O7S2 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
dimethyl 2-[[4-[2-(7-methoxycarbonyl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H29N5O7S2/c1-37-23(34)16-4-6-18-20(14-16)29-27(41)32(22(18)33)13-10-30-8-11-31(12-9-30)26(40)28-21-15-17(24(35)38-2)5-7-19(21)25(36)39-3/h4-7,14-15H,8-13H2,1-3H3,(H,28,40)(H,29,41) |
InChI Key |
CZIVVNFQPNJFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C(=S)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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